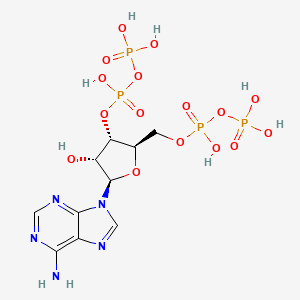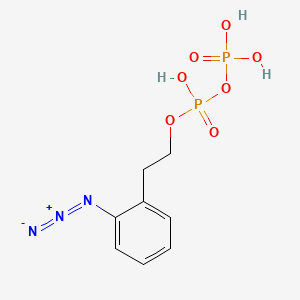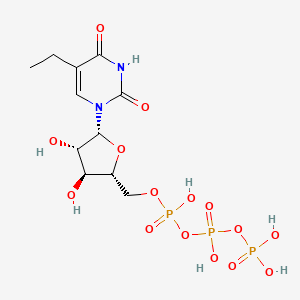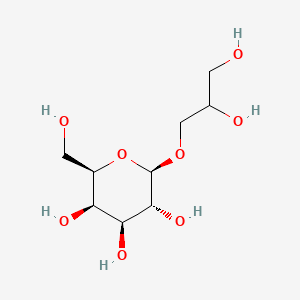
(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galactosylglycerol, also known as azepan-2-one, belongs to the class of organic compounds known as glycosylglycerols. These are glycerolipids structurally characterized by the presence of one or more sugar residues attached to glycerol via a glycosidic linkage. Galactosylglycerol is soluble (in water) and a very weakly acidic compound (based on its pKa). Galactosylglycerol exists in all eukaryotes, ranging from yeast to humans. Galactosylglycerol participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, Galactosylglycerol can be biosynthesized from D-galactose and glycerol; which is catalyzed by the enzyme Alpha-galactosidase a. In humans, galactosylglycerol is involved in the globoid cell leukodystrophy pathway, the sphingolipid metabolism pathway, the metachromatic leukodystrophy (MLD) pathway, and the galactose metabolism pathway. Galactosylglycerol is also involved in several metabolic disorders, some of which include the krabbe disease pathway, the fabry disease pathway, the galactosemia pathway, and the gaucher disease pathway.
1-O-glyceryl beta-D-galactopyranoside is a D-galactosylglycerol that is beta-D-glucopyranose in which the hydrogen of the anomeric hydroxy group has been replaced by a 2,3-dihydroxypropyl group.
Wissenschaftliche Forschungsanwendungen
Solubility Studies
- The compound's solubility in various solvent mixtures, particularly ethanol and water, has been extensively studied, revealing that its solubility increases with the equilibrium temperature (Gong, Wang, Zhang, & Qu, 2012).
Structural Analysis
- Detailed studies on the molecular structure of related compounds, including chair conformations and hydrogen bonding interactions, provide insights into their chemical behavior and potential applications (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Physical Properties
- Research on the densities and viscosities of sugar alcohol aqueous solutions, including similar compounds, contributes to understanding their physical properties in different environments (Zhu, Ma, & Zhou, 2010).
NMR Spectroscopy Applications
- Studies using NMR spectroscopy have explored the hydrogen bonding properties of polyols, including compounds structurally related to the query compound, providing valuable insights for scientific research (Oruç, Varnali, & Bekiroğlu, 2018).
Synthesis Techniques
- Advances in synthesis methods for related compounds have been explored, offering potential for new applications in various scientific fields (Liu, Li, Lu, & Miao, 2008).
Computational Studies
- Computational studies on related compounds have provided insights into their roles in biological processes, like the regulation of blood glucose levels, highlighting the compound's potential in biomedical research (Muthusamy & Krishnasamy, 2016).
Eigenschaften
Molekularformel |
C9H18O8 |
|---|---|
Molekulargewicht |
254.23 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9-/m1/s1 |
InChI-Schlüssel |
NHJUPBDCSOGIKX-VGPGGAHRSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



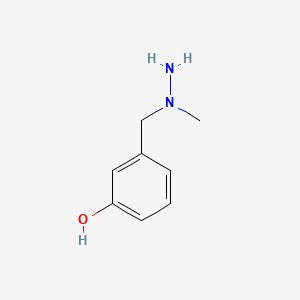


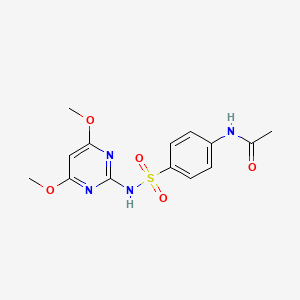
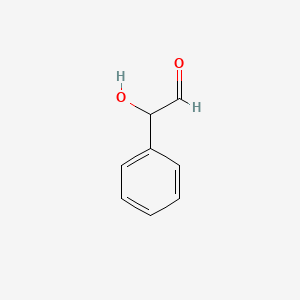
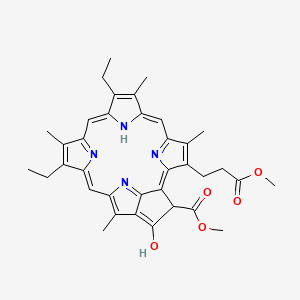
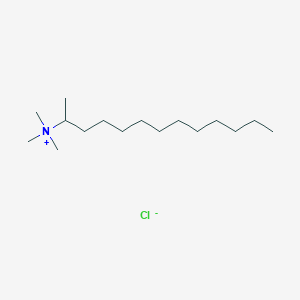

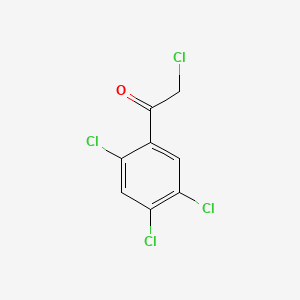
![[(2r,3s,4r,5r)-5-(6-Azanyl-8-Oxo-7h-Purin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1212023.png)
